![molecular formula C12H21NO5 B2378104 (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid CAS No. 2381172-36-5](/img/structure/B2378104.png)
(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid
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Description
(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used to treat depression and anxiety disorders. It was first synthesized in the 1970s by the Swiss pharmaceutical company Hoffmann-La Roche, and has since been approved for use in several countries around the world.
Scientific Research Applications
Synthesis and Reactivity
- The compound has been utilized in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This is significant for the synthesis of constrained bicyclic peptidomimetics, which have potential applications in drug design (Limbach et al., 2009).
- A related study demonstrates the exhaustive C-methylation of carboxylic acids to t-butyl compounds, which is a significant chemical transformation process. This process includes the conversion of benzoic acid to t-butylbenzene and other similar transformations (Meisters & Mole, 1974).
Enantiospecific Synthesis
- The enantiospecific synthesis of related compounds, such as (+)-(2R)- and (−)-(2S)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, has been explored. This type of synthesis is crucial for developing chiral molecules, which are important in pharmaceutical research (Deschenaux et al., 1989).
Molecular Structure Studies
- Studies involving 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, which are structurally related, have contributed to understanding the molecular structure of similar compounds. This kind of research is vital for the development of new materials and drugs (Yıldırım et al., 2005).
Antimicrobial Activities
- A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are related in structure, investigated their in vitro antimicrobial activities. This research provides a basis for developing new antimicrobial agents (Sharma et al., 2004).
Decarbonylation Research
- Research on the thermal decarbonylation of penam beta-lactams, which are structurally related, contributes to understanding reactions that are significant in pharmaceutical chemistry (Wiitala et al., 2008).
properties
IUPAC Name |
(2S,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8-5-4-6-9(17-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUOLNIMFNKTK-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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